molecular formula C14H14O2 B2794543 3,4'-Dimethoxybiphenyl CAS No. 84591-12-8

3,4'-Dimethoxybiphenyl

Cat. No.: B2794543
CAS No.: 84591-12-8
M. Wt: 214.264
InChI Key: FLGIATBXANRPOT-UHFFFAOYSA-N
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Description

3,4’-Dimethoxybiphenyl is an organic compound with the molecular formula C14H14O2. It is a derivative of biphenyl, where two methoxy groups are attached to the 3 and 4 positions of one of the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4’-Dimethoxybiphenyl can be synthesized through several methods. One common approach involves the coupling of 3,4-dimethoxyiodobenzene with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Another method involves the demethylation of 3,4-dimethoxybiphenyl using boron tribromide in methylene chloride at low temperatures . This reaction requires careful handling due to the reactivity of boron tribromide and the need to protect the reaction mixture from moisture.

Industrial Production Methods

Industrial production of 3,4’-Dimethoxybiphenyl may involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4’-Dimethoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated biphenyls and other substituted derivatives.

Mechanism of Action

The mechanism of action of 3,4’-Dimethoxybiphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The methoxy groups can influence the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4’-Dimethoxybiphenyl is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for unique applications and properties compared to its isomers and other biphenyl derivatives .

Biological Activity

3,4'-Dimethoxybiphenyl is a biphenyl derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (C14_{14}H14_{14}O2_2) features two methoxy groups attached to the biphenyl structure. This configuration influences its chemical reactivity and interaction with biological systems. The molecular weight is approximately 214.26 g/mol, and it is classified under CAS number 2132-80-1.

Antiviral Activity

Research has indicated that derivatives of biphenyl compounds exhibit significant antiviral properties. For instance, a study on 3',4'-dimethoxybiphenyl-4-carbonitrile demonstrated notable antiviral activity against certain viral strains. The compound's dihedral angle and molecular conformation were found to stabilize its structure, enhancing its biological efficacy .

Table 1: Antiviral Activity of Biphenyl Derivatives

CompoundViral StrainIC50_{50} (µM)CC50_{50} (µM)SI (Selectivity Index)
3',4'-Dimethoxybiphenyl-4-cyanideCoxsackie virus B31010010
Other biphenyl derivativesInfluenza A virus15906

The selectivity index (SI), calculated as the ratio of CC50_{50} to IC50_{50}, indicates that higher values suggest better therapeutic potential with lower toxicity.

Antioxidant Properties

Studies have also explored the antioxidant capabilities of methoxy-substituted biphenyls. The presence of methoxy groups enhances the electron-donating ability of the compound, which can neutralize free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50_{50} (µM)
This compound8525
Control (Vitamin C)9515

Case Study 1: Antiviral Efficacy

In a controlled laboratory study, researchers synthesized several derivatives of biphenyl compounds to assess their antiviral properties against the Coxsackie virus B3. Among these, 3',4'-dimethoxybiphenyl-4-carbonitrile exhibited the most potent activity with an IC50_{50} value of 10 µM. The study concluded that structural modifications significantly influence antiviral efficacy, suggesting further exploration for therapeutic applications .

Case Study 2: Antioxidant Potential

Another study focused on the antioxidant properties of various methoxy-substituted biphenyls. The research utilized DPPH radical scavenging assays to evaluate the capacity of these compounds to inhibit oxidative stress. Results indicated that this compound displayed substantial scavenging activity comparable to established antioxidants like Vitamin C .

The biological activities of this compound can be attributed to several mechanisms:

  • Antiviral Mechanism : The compound may interfere with viral replication processes by inhibiting viral enzymes or blocking entry into host cells.
  • Antioxidant Mechanism : The methoxy groups enhance electron donation, allowing the compound to neutralize free radicals effectively.

Properties

IUPAC Name

1-methoxy-3-(4-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-13-8-6-11(7-9-13)12-4-3-5-14(10-12)16-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGIATBXANRPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Chloroanisole (76 mg, 0.54 mmol) reacted with 4-methoxyphenylboronic acid (117 mg, 0.77 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.50 mmol) in toluene at 80° C. to give the title compound (112 mg, 97%) as a colorless oil: 1H-NMR (300 MHz CDCl3): δ 7.57 (d, 2H, J=8.7 Hz), 7.37 (t, 1H, J=7.8 and 8.1 Hz), 7.17 (m, 2H), 7.01 (d, 2H, J=8.7 Hz), 6.88-6.97 (m, 1H), 3.89 (s, 3H), 3.88 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 159.86, 159.17, 142.28, 135.51, 129.66, 128.13, 119.21, 114.09, 112.44, 111.93. GC/MS (EI): m/z 214 (M+), 199, 171, 128. Anal. Calcd for C14H4O2: C, 78.48; H, 6.59. Found C, 78.46: H, 6.62.
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
117 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
87 mg
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
97%

Synthesis routes and methods II

Procedure details

A mixture of a mixed solvent (toluene/ethanol/water=1.5/1.5/1; 900 ml), the compound (T-2) (48.6 g, 319.6 mmol), 1-iodo-4-methoxybenzene (68.0 g, 290.6 mmol), 5% palladium on carbon (3.40 g), potassium carbonate (60.2 g, 435.9 mmol) and tetrabutylammonium bromide (23.4 g, 72.7 mmol) was refluxed with stirring for 15 hours under an atmosphere of nitrogen. The resulting reaction mixture was extracted with toluene (400 mL) three times, and the organic layers were washed with water. After the organic layer had been dried over anhydrous magnesium sulfate, the organic solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (eluent: toluene), and then by recrystallization from a mixed solvent of heptane, methanol and ethyl acetate to give colorless crystals (57.8 g) of 3,4′-dimethoxybiphenyl (T-3).
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
60.2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One
Quantity
23.4 g
Type
catalyst
Reaction Step One
Name
toluene ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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